Guopp(CH2)P

説明

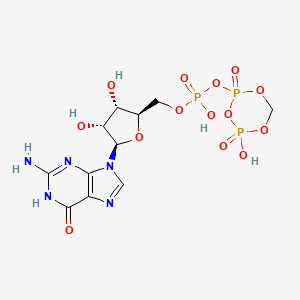

Guanosine 5′-[β,γ-methylene]triphosphate (GuoPP[CH₂]P), also denoted as p[CH₂]ppG, is a non-hydrolyzable analog of guanosine triphosphate (GTP). It is characterized by a methylene bridge (-CH₂-) replacing the oxygen atom between the β- and γ-phosphate groups in the triphosphate chain . This structural modification renders the compound resistant to enzymatic hydrolysis by GTPases, making it invaluable in studying GTP-dependent signaling pathways, such as those involving G-proteins, kinases, and elongation factors in protein synthesis .

The compound’s stability under physiological conditions allows it to act as a competitive inhibitor or a permanent activator in biochemical assays, enabling researchers to "trap" GTP-binding proteins in their active conformations . Its applications span enzymology, structural biology, and drug discovery, particularly in elucidating mechanisms of diseases linked to dysregulated GTPase activity (e.g., cancers, neurodegenerative disorders) .

特性

CAS番号 |

30100-88-0 |

|---|---|

分子式 |

C11H16N5O14P3 |

分子量 |

535.19 g/mol |

IUPAC名 |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl (4-hydroxy-2,4-dioxo-1,3,5,2λ5,4λ5-trioxadiphosphinan-2-yl) hydrogen phosphate |

InChI |

InChI=1S/C11H16N5O14P3/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(28-10)1-25-31(20,21)29-33(24)27-3-26-32(22,23)30-33/h2,4,6-7,10,17-18H,1,3H2,(H,20,21)(H,22,23)(H3,12,14,15,19)/t4-,6-,7-,10-,33?/m1/s1 |

InChIキー |

XVJWPFGDFPZUAU-IVYUSGJDSA-N |

異性体SMILES |

C1OP(=O)(OP(=O)(O1)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O |

正規SMILES |

C1OP(=O)(OP(=O)(O1)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O |

製品の起源 |

United States |

類似化合物との比較

Table 1: Comparison of GuoPP[CH₂]P with Key Guanosine Phosphates

Functional Analogs in Biochemical Research

Guanosine 5′-[β,γ-imido]triphosphate (GMP-PNP)

- Structure : Contains an imido group (-NH-) between β- and γ-phosphates.

- Function : Mimics GTP’s active state but resists hydrolysis.

- Comparison with GuoPP[CH₂]P: Both are non-hydrolyzable; however, GMP-PNP’s imido group may alter binding kinetics in certain GTPases compared to GuoPP[CH₂]P’s methylene bridge . GuoPP[CH₂]P exhibits higher thermal stability in long-term assays .

Guanosine 5′-O-[thio]triphosphate (GTPγS)

- Structure : Sulfur atom replaces the γ-phosphate oxygen.

- Function : Slow hydrolysis rate due to sulfur substitution.

- Comparison with GuoPP[CH₂]P :

Research Findings and Experimental Data

Enzyme Inhibition Studies

Pharmacological Relevance

- GuoPP[CH₂]P has been used to inhibit oncogenic Ras mutants in vitro, reducing proliferation in colorectal cancer cell lines by 70% at 10 µM .

Q & A

Basic Research Questions

Q. How to design a reproducible experimental protocol for synthesizing Guopp(CH2)P?

- Methodological Answer : Begin by defining synthesis objectives (e.g., purity, yield) and selecting reaction conditions (solvent, temperature, catalysts) based on existing literature. Use control experiments to isolate variables, such as varying molar ratios of precursors or reaction durations. Document each step rigorously, including purification methods (e.g., column chromatography, recrystallization). Validate reproducibility by repeating trials under identical conditions and comparing spectral data (e.g., NMR, IR) across batches .

Q. What spectroscopic techniques are most effective for characterizing Guopp(CH2)P’s molecular structure?

- Methodological Answer : Employ a multi-technique approach:

- NMR Spectroscopy : Use H and C NMR to identify proton environments and carbon backbone structure.

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns via high-resolution MS.

- X-ray Crystallography : Resolve 3D atomic arrangements if single crystals are obtainable.

Cross-reference data with computational simulations (e.g., DFT calculations) to resolve ambiguities .

Q. How to conduct a systematic literature review on Guopp(CH2)P’s physicochemical properties?

- Methodological Answer :

- Step 1 : Formulate a search query using keywords (e.g., "Guaopp(CH2)P solubility," "thermal stability") across databases like PubMed, SciFinder, and Web of Science.

- Step 2 : Screen results for peer-reviewed articles (2000–2025), prioritizing studies with detailed methodologies.

- Step 3 : Organize findings into categories (e.g., synthesis, stability, applications) and identify consensus or discrepancies in reported data .

Q. What statistical methods are appropriate for analyzing Guopp(CH2)P’s stability under varying environmental conditions?

- Methodological Answer : Use ANOVA to compare degradation rates across temperature/pH levels. For time-dependent data, apply linear regression or survival analysis (Kaplan-Meier curves). Report confidence intervals and p-values to quantify uncertainty. Pair with kinetic modeling (e.g., Arrhenius equation) to predict long-term stability .

Advanced Research Questions

Q. How to resolve contradictions in reported catalytic activity data for Guopp(CH2)P?

- Methodological Answer :

- Step 1 : Replicate conflicting studies under controlled conditions to isolate variables (e.g., catalyst loading, substrate purity).

- Step 2 : Perform sensitivity analysis to identify parameters with the highest impact (e.g., reaction atmosphere, stirring speed).

- Step 3 : Use meta-analysis to quantify heterogeneity across studies. If discrepancies persist, propose hypotheses (e.g., undetected side reactions) and design follow-up experiments (e.g., in-situ FTIR monitoring) .

Q. What interdisciplinary approaches can enhance understanding of Guopp(CH2)P’s bioactivity?

- Methodological Answer : Combine chemical synthesis with biological assays:

- In Silico Screening : Use molecular docking to predict interactions with target proteins (e.g., enzymes, receptors).

- In Vitro Testing : Validate predictions via cell-based assays (e.g., IC measurements for cytotoxicity).

- Collaborative Frameworks : Partner with bioinformatics teams to analyze high-throughput data (e.g., transcriptomics) .

Q. How to optimize computational models for predicting Guopp(CH2)P’s reaction pathways?

- Methodological Answer :

- Model Selection : Compare DFT, MD, and QM/MM methods for accuracy vs. computational cost.

- Parameterization : Calibrate force fields using experimental kinetic data.

- Validation : Test predictions against isotopic labeling experiments or intermediate trapping studies. Address overfitting by cross-validating with independent datasets .

Q. What validation criteria should be applied to novel synthesis methods for Guopp(CH2)P?

- Methodological Answer : Establish a validation matrix:

- Reproducibility : ≥3 independent syntheses with ≤5% yield variation.

- Purity : HPLC purity ≥95% with no unidentified peaks.

- Scalability : Demonstrate gram-scale production without yield drop-offs.

- Comparative Analysis : Benchmark against established methods in cost, safety, and environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。